N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide
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Overview
Description
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide is a complex organic compound with a unique structure that includes a pyrazolo-triazine core
Preparation Methods
The synthesis of N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide typically involves multiple steps. The starting materials often include pyrazole derivatives and triazine compounds. The reaction conditions may involve the use of solvents such as chloroform and reagents like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzoyl chloride and nitrating agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its antimicrobial properties, particularly against pathogens like Neisseria gonorrhoeae . In medicine, it shows potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, leading to its effects. The exact pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins .
Comparison with Similar Compounds
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide is unique due to its specific pyrazolo-triazine core. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound distinct in its applications and properties.
Properties
CAS No. |
16111-79-8 |
---|---|
Molecular Formula |
C7H7N7O2 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide |
InChI |
InChI=1S/C7H7N7O2/c8-6-5(7(16)13-9-3-15)12-11-4-1-2-10-14(4)6/h1-3H,8H2,(H,9,15)(H,13,16) |
InChI Key |
XNSHTOSUNFBYOQ-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
Canonical SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
16111-79-8 | |
Synonyms |
N'-Formyl-4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
Origin of Product |
United States |
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